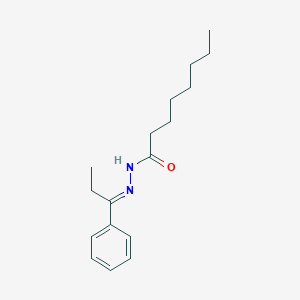

N'-(1-phenylpropylidene)octanohydrazide

Description

N'-(1-Phenylpropylidene)octanohydrazide is a hydrazide derivative characterized by a phenylpropylidene group attached to an octanoyl hydrazide backbone. These compounds share a common hydrazide core, which is often functionalized with aromatic or heterocyclic moieties to enhance biological activity or coordination capabilities .

Properties

Molecular Formula |

C17H26N2O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N-[(E)-1-phenylpropylideneamino]octanamide |

InChI |

InChI=1S/C17H26N2O/c1-3-5-6-7-11-14-17(20)19-18-16(4-2)15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3,(H,19,20)/b18-16+ |

InChI Key |

GRZXLJNFRCEAEE-FBMGVBCBSA-N |

SMILES |

CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |

Isomeric SMILES |

CCCCCCCC(=O)N/N=C(\CC)/C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Arylsemicarbazones with Imidazole Moieties

- Example: (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide (). Structural Features: Incorporates an imidazole ring and arylsemicarbazone group. Synthesis: Achieved via condensation of semicarbazide hydrochloride with imidazole-containing ketones .

Thiocarbonohydrazide Derivatives

- Example: N''-[(1E,2Z)-2-(hydroxyimino)-1-phenylpropylidene]thiocarbonohydrazide (HPTCHOPD) (). Structural Features: Contains a thiocarbonohydrazide group and hydroxyimino moiety. Activity: Forms stable complexes with transition metals (Co(II), Ni(II), Cu(II)), suggesting applications in coordination chemistry . Synthesis: Prepared by reacting thiocarbohydrazide with isonitrosopropiophenone in ethanol .

Phosphorohydrazido Oximes

- Example: N,N-diethylamino-O-butyl-2-(1-methyl-2-oxopropylidene)phosphorohydrazido oxime (). Structural Features: Phosphorus-containing hydrazide with oxime and alkylamino groups.

Biphenyl Hydrazides

Pharmacological and Physicochemical Properties

Key Structural Determinants of Activity

- Anticonvulsant Activity : Imidazole-arylsemicarbazone hybrids () rely on dual pharmacophores for targeting neuronal ion channels.

- Metal Coordination: Thiocarbonohydrazides () leverage sulfur and nitrogen donors for stable metal complexes.

- Synthetic Efficiency : Phosphorohydrazido oximes () benefit from silica gel-assisted reactions, avoiding column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.